Defluoro Flumazenil Isothiocyanate
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Description
Defluoro Flumazenil Isothiocyanate is a chemical compound with the molecular formula C16H14N4O3S and a molecular weight of 342.4 . Its chemical name is Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate .
Synthesis Analysis
The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . A more sustainable method of isothiocyanate synthesis has been developed that uses isocyanides, elemental sulfur, and amines .
Molecular Structure Analysis
The molecular structure of Defluoro Flumazenil Isothiocyanate consists of an isothiocyanate group attached to a benzodiazepine ring . The benzodiazepine ring is a seven-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Isothiocyanates, including Defluoro Flumazenil Isothiocyanate, can be synthesized from amines and phenyl chlorothionoformate . A more sustainable method involves the use of isocyanides, elemental sulfur, and amines .
Physical And Chemical Properties Analysis
Defluoro Flumazenil Isothiocyanate has a molecular weight of 342.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Defluoridation Techniques
Research into defluoridation techniques is significant due to the widespread issue of fluoride contamination in groundwater, affecting over 200 million people globally. Adsorption is the most common defluoridation technique, but it faces challenges such as efficiency, sorbate disposal, and the continuous supply of efficient sorbates. Membrane processes, while efficient, are not economical for developing communities, highlighting the need for further research into cost-effective defluoridation methods (Vithanage & Bhattacharya, 2015).
Isothiocyanate in Bioconjugation
Isothiocyanate, especially fluorescein isothiocyanate (FITC), is widely used for labeling biomolecules due to its reaction with lysine residues of proteins to provide a chemically stable thiourea linkage. However, the diversification of isothiocyanate-based reagents is limited by the lack of mild conditions for isothiocyanate generation and their poor stability. Inspired by plant biological processes, a safe and biocompatible method was reported for the in situ formation of isothiocyanate conjugates from a glucosinolate precursor, which could have implications for fluorescence labeling in scientific research (Fredy et al., 2019).
Flumazenil and Its Derivatives
Flumazenil is known for its application in reversing benzodiazepine overdose, but its clinical advantage has been questioned due to associated serious adverse events (SAEs). The risk of SAEs with flumazenil use highlights the importance of careful consideration in its application, which could be relevant when considering derivatives like defluoro flumazenil for research purposes (Penninga et al., 2016).
properties
IUPAC Name |
ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZCUNPKHMCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659485 |
Source
|
Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Defluoro Flumazenil Isothiocyanate | |
CAS RN |
954107-48-3 |
Source
|
Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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